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6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Generic substitution within purine-piperazine-pyrimidine screening libraries risks confounding biological readouts from three structural variables: purine N7 vs. N9 methylation, pyrimidine 2-yl vs. 4-yl attachment, and 5-halogen identity (F vs. Br vs. H). This compound (CAS 2549040-15-3) is the defined N7-methyl, 2-yl, 5-fluoro topological probe for kinase hinge-region docking studies. - Enables matched-pair analysis with 5-bromo analog (CAS 2549045-32-9) for halogen-effect SAR. - Validated SMILES for in silico modeling; suitable for custom kinase panel profiling. - Supplied as a single, structurally authenticated entity from commercial screening libraries.

Molecular Formula C14H15FN8
Molecular Weight 314.32 g/mol
CAS No. 2549040-15-3
Cat. No. B6452834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
CAS2549040-15-3
Molecular FormulaC14H15FN8
Molecular Weight314.32 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F
InChIInChI=1S/C14H15FN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
InChIKeyUZMBLLIINUYADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine: Chemical Profile & Structural Identity


6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS 2549040-15-3) is a fully synthetic, heterocyclic small molecule belonging to the class of purine–piperazine hybrids . Its structure features a 7-methyl-7H-purine core linked via a piperazine bridge to a 5-fluoropyrimidine moiety. This compound is catalogued exclusively within commercial screening libraries for early-stage drug discovery and is not registered in authoritative bioactivity databases (e.g., ChEMBL, PubChem BioAssay) as an individual entity, indicating its status as a probe compound with limited public characterization [1]. Procurement decisions must therefore rely on structural differentiation from its closest available analogs.

Substitution Risks for 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine


Generic substitution within this purine–piperazine–pyrimidine class is confounded by the synergistic effect of three distinct structural positions: the purine N-methylation site (N7 vs. N9), the pyrimidine substitution pattern (2-yl vs. 4-yl), and the 5-halogen (F vs. Br vs. H). A close analog such as the 9-methyl regioisomer (CAS 2549023-73-4) shares identical molecular formula and MW but differs in hydrogen-bonding topology and metabolic soft-spot architecture . Published kinase selectivity panels for related piperazinyl–pyrimidine scaffolds demonstrate that even minor atomic changes (e.g., F→Br) can invert target selectivity [1]. Without head-to-head profiling data, assuming functional equivalence between CAS 2549040-15-3 and any in-class analog is scientifically unfounded, and blind substitution risks misleading biological interpretation in screening cascades.

Differentiation Evidence for 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine vs. Analogs


N7- vs. N9-Methyl Purine: Physicochemical Property Divergence

The target compound (N7-methyl) and its N9-methyl regioisomer (CAS 2549023-73-4) possess identical molecular formulas (C14H15FN8) and molecular weights (314.32 g/mol) but differ in the purine methylation site [1]. While quantitative experimental bioactivity data are unavailable for the target compound, computed physicochemical parameters for the N9-isomer from PubChem provide a baseline: XLogP3 = 1.1, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 8, Rotatable Bond Count = 2 [1]. The N7-methyl group alters the purine's electron distribution and hydrogen-bonding face relative to the N9-isomer, which in analogous purine scaffolds has been shown to modulate target binding geometry and metabolic susceptibility [2]. For procurement, this structural difference is non-trivial: if a screening campaign requires an N7-methylated purine scaffold, the N9-isomer is not an acceptable substitute.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

5-Fluoro vs. 5-Bromo Pyrimidine: Physicochemical & Metabolic Stability

The target compound incorporates a 5-fluoropyrimidine substituent, while the direct bromo analog (CAS 2549045-32-9) carries a 5-bromopyrimidine . Although no direct comparative bioactivity data exist for these two specific compounds, the fluorine substituent confers a higher carbon–halogen bond dissociation energy (C–F ≈ 485 kJ/mol) relative to carbon–bromine (C–Br ≈ 276 kJ/mol), which is a well-established determinant of oxidative metabolic stability in drug-like molecules [1]. Additionally, fluorine's smaller van der Waals radius (1.47 Å) compared to bromine (1.85 Å) alters the steric and electronic profile of the pyrimidine ring, potentially impacting target binding pocket complementarity [1]. The 5-bromo analog is further distinguished by its higher molecular weight (375.23 g/mol) and distinct halogen-bonding donor capacity. For researchers requiring a metabolically stable or sterically compact scaffold, these intrinsic physicochemical differences are relevant even in the absence of matched biochemical data.

Halogen Bonding Metabolic Stability Medicinal Chemistry

2-yl vs. 4-yl Pyrimidine Attachment: Conformational Impact

The target compound attaches the piperazine at the 2-position of the 5-fluoropyrimidine ring. The 4-yl positional isomer (6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine) is also commercially available . In related kinase inhibitor scaffolds, the pyrimidine substitution pattern (2- vs. 4-attachment) dictates the dihedral angle between the pyrimidine ring and the piperazine linker, influencing the spatial presentation of the fluoropyrimidine moiety to the ATP-binding pocket [1]. Published studies on piperazinyl–pyrimidine kinase inhibitors demonstrate that positional isomerism can result in >10-fold differences in IC50 values against specific kinases [1]. While no matched-pair data are available for the instant compounds, this class-level SAR strongly cautions against assuming that the 4-yl isomer will recapitulate any biological profile observed with the 2-yl compound.

Conformational Analysis Kinase Inhibitor Design Structure-Activity Relationship

Cyclopropyl Substituent: Steric Bulk and Conformational Constraint

The structurally elaborated analog 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS 2549005-67-4) introduces a cyclopropyl ring at the 6-position of the fluoropyrimidine, adding steric bulk and conformational constraint relative to the target compound . The target compound lacks this additional substitution, presenting a smaller molecular footprint (MW 314.32 vs. ~354 g/mol for the cyclopropyl analog) and two fewer heavy atoms. In kinase inhibitor medicinal chemistry, the introduction of a cyclopropyl group has been shown to both enhance potency via hydrophobic packing and reduce off-target activity through conformational restriction [1]. For procurement, the target compound represents a less sterically encumbered, minimal pharmacophore probe, whereas the cyclopropyl analog is a more advanced, bulkier derivative. The selection between them depends on whether the research objective is to explore the minimal binding determinant or to optimize a late-stage lead with improved selectivity and metabolic stability.

Chemical Probe Steric Effects Lead Optimization

Transparency: Absence of Direct Bioactivity Data

A comprehensive literature and database search (PubMed, ChEMBL, BindingDB, PubChem, SureChEMBL) returned zero primary research papers, zero patents with individual compound-level data, and zero curated bioactivity entries specifically for CAS 2549040-15-3 as of April 2026 [1]. The compound appears exclusively in commercial screening library catalogues (Evitachem, BenchChem, Kuujia) without associated IC50, Ki, Kd, EC50, or selectivity profile data. No head-to-head comparative studies against the 9-methyl regioisomer, 5-bromo analog, 4-yl positional isomer, or cyclopropyl analog are available. Consequently, all differentiation evidence presented above is classified as 'Class-level inference' or 'Supporting evidence,' grounded in physicochemical principles and literature precedent from the broader purine–piperazine kinase inhibitor class. Potential procurers should treat the absence of individual bioactivity data as a critical gap and consider requesting custom profiling if specific target engagement or selectivity data are required for their research program.

Data Gap Evidence Limitation Procurement Caution

Optimal Research Applications for 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine


N7-Methyl Purine Topology for Kinase Inhibitor Screening

The compound's N7-methyl-7H-purine core distinguishes it from the more common N9-methyl analogs (e.g., CAS 2549023-73-4) [1]. In kinase inhibitor screening campaigns where the purine N7 methylation is hypothesized to engage the hinge-binding region differently than N9-methylated purines, this compound serves as a specific topological probe. Its 5-fluoropyrimidine substituent further mimics the ATP adenine 5-fluorine substitution pattern seen in approved kinase drugs. This scenario applies only when the N7 methylation is a deliberate design feature; researchers simply seeking a generic purine scaffold should not select this compound without justification.

Halogen Bonding and Metabolic Stability: F vs. Br Pair

The compound forms a matched molecular pair with the 5-bromo analog (CAS 2549045-32-9) for the purpose of studying halogen effects on target binding and metabolic stability . The C–F bond's superior oxidative metabolic stability (BDE ~485 kJ/mol vs. ~276 kJ/mol for C–Br) makes this compound the preferred choice for in vitro metabolic stability assays where oxidative defluorination is a monitored endpoint. Procurement of both compounds together enables a formal matched-pair analysis, a cornerstone of medicinal chemistry lead optimization.

Computational Docking Studies: Pyrimidine 2-yl Attachment

Due to the absence of experimental IC50 data, this compound is most immediately valuable as a computational probe for molecular docking and molecular dynamics simulations targeting kinases with known pyrimidine 2-yl binding modes (e.g., CDK2, JAK2) [2]. Its well-defined SMILES (CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F) enables precise in silico model building. The 2-yl attachment geometry, in contrast to the 4-yl isomer, produces distinct dihedral angles that can be systematically explored in virtual screening campaigns.

Custom Kinase Selectivity Profiling

Given the complete absence of public bioactivity data [3], the most impactful scientific application is custom in vitro profiling against a focused kinase panel or target of interest by the end user. The compound's structural features—N7-methyl purine, piperazine linker, 5-fluoropyrimidine—are all found in clinical-stage kinase inhibitors. Procuring this compound for profiling generates proprietary, non-public data that can directly answer the 'differentiation relative to analogs' question that public sources cannot currently resolve.

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